molecular formula C30H35N3O5S2 B2446385 ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-68-1

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2446385
CAS No.: 524063-68-1
M. Wt: 581.75
InChI Key: YERNLXXCBYFXCL-UHFFFAOYSA-N
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Description

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrothienopyridine core, an ethyl carboxylate group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Tetrahydrothienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.

    Sulfonamide Formation: The azepan-1-ylsulfonyl group is introduced via a sulfonylation reaction using azepane and a sulfonyl chloride derivative.

    Amidation: The final step involves the formation of the amide bond between the benzamido group and the tetrahydrothienopyridine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamido or sulfonyl derivatives.

Scientific Research Applications

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Uniqueness

ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features, such as the benzyl group at the 6-position and the ethyl carboxylate group at the 3-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O5S2/c1-2-38-30(35)27-25-16-19-32(20-22-10-6-5-7-11-22)21-26(25)39-29(27)31-28(34)23-12-14-24(15-13-23)40(36,37)33-17-8-3-4-9-18-33/h5-7,10-15H,2-4,8-9,16-21H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERNLXXCBYFXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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